1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-ethoxypyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Scientific Research Applications
1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the ethoxy group on the pyridine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(6-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13-7-6-11(9-14-13)12-5-4-8-15(12)10(2)16/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
CUGNKSWRMGGDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.